The compound is identified by the CAS number 1172939-58-0, which allows for its registration and classification in chemical databases. It falls under the category of heterocyclic compounds, specifically those containing a pyrazole ring fused with a morpholine group. Such compounds are often explored for their therapeutic potentials in various diseases, including cancer and neurological disorders .
The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves several key steps:
This multi-step synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular formula for 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is . The structure consists of:
The presence of multiple functional groups enables diverse interactions with biological molecules, enhancing its potential as a therapeutic agent .
The compound can participate in various chemical reactions:
Understanding these reactions is crucial for optimizing synthetic pathways and exploring modifications that could enhance therapeutic efficacy .
The mechanism of action for 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Research into its specific interactions at the molecular level would provide insights into its pharmacodynamics and potential therapeutic applications .
While specific data on physical properties such as density and boiling point are not universally available for this compound, general characteristics can be inferred:
The potential applications of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide extend into various fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3